molecular formula C5H5ClF2O B12842368 2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride CAS No. 315690-85-8

2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride

Cat. No.: B12842368
CAS No.: 315690-85-8
M. Wt: 154.54 g/mol
InChI Key: UPTCFUSYKRHPFO-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is a fluorinated organic compound with the molecular formula C5H5ClF2O This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the cyclopropanation of suitable precursors followed by fluorination and chlorination steps. One common method involves the reaction of 2,3-difluoropropene with a suitable chlorinating agent under controlled conditions to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques and chlorination methods allows for the efficient production of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride on a large scale. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications and potential inhibition of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

315690-85-8

Molecular Formula

C5H5ClF2O

Molecular Weight

154.54 g/mol

IUPAC Name

2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H5ClF2O/c1-5(4(6)9)2(7)3(5)8/h2-3H,1H3

InChI Key

UPTCFUSYKRHPFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1F)F)C(=O)Cl

Origin of Product

United States

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